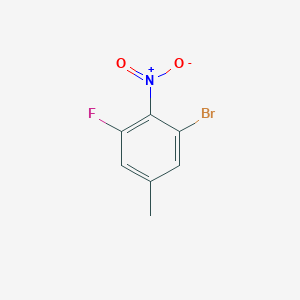
1-Bromo-3-fluoro-5-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-fluoro-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2. It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring. This compound is typically found as a white crystalline solid or crystalline powder and is soluble in organic solvents like ethanol and dimethylformamide, but insoluble in water .
Vorbereitungsmethoden
1-Bromo-3-fluoro-5-methyl-2-nitrobenzene can be synthesized through various chemical routes. One common method involves the reaction of 1-bromo-2-fluoro-5-nitrobenzene with methyl isothiourea under alkaline conditions . Industrial production methods often involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and bromination reactions .
Analyse Chemischer Reaktionen
1-Bromo-3-fluoro-5-methyl-2-nitrobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoro-5-methyl-2-nitrobenzene is widely used in scientific research due to its unique chemical properties. It serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s functional groups make it valuable for introducing specific moieties into complex molecules . Additionally, it is used in the synthesis of various heterocyclic compounds and as a reagent in electrophilic aromatic substitution reactions .
Wirkmechanismus
The mechanism of action of 1-Bromo-3-fluoro-5-methyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to undergo various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-fluoro-5-methyl-2-nitrobenzene can be compared with similar compounds such as:
- 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene
- 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene
- 2-Fluoro-5-methyl-1-nitrobenzene
These compounds share similar functional groups but differ in the positions of the substituents on the benzene ring. The unique arrangement of functional groups in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C7H5BrFNO2 |
|---|---|
Molekulargewicht |
234.02 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-5-methyl-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 |
InChI-Schlüssel |
QBNRCYSDGHTBNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)
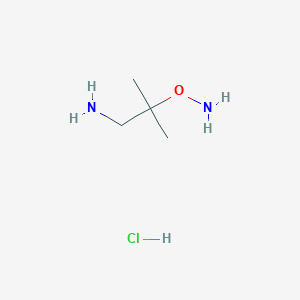
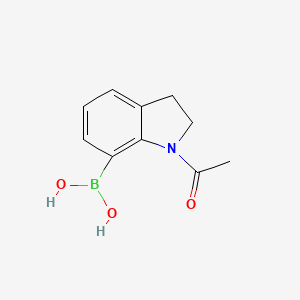
![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)


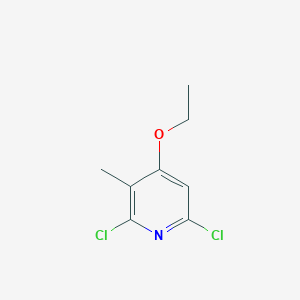
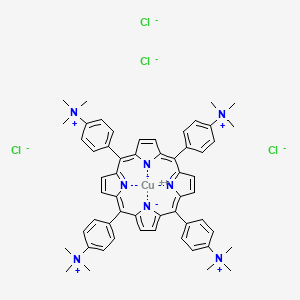



![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
